molecular formula C8H5N3O B15205182 3-Aminobenzo[c]isoxazole-5-carbonitrile

3-Aminobenzo[c]isoxazole-5-carbonitrile

Cat. No.: B15205182
M. Wt: 159.14 g/mol
InChI Key: FGOZHSVITQQCEE-UHFFFAOYSA-N
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Description

3-Aminobenzo[c]isoxazole-5-carbonitrile is a useful research compound. Its molecular formula is C8H5N3O and its molecular weight is 159.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

3-amino-2,1-benzoxazole-5-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-4-5-1-2-7-6(3-5)8(10)12-11-7/h1-3H,10H2

InChI Key

FGOZHSVITQQCEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NOC(=C2C=C1C#N)N

Origin of Product

United States

Contextualization Within Benzoisoxazole Chemistry

The parent scaffold of the title compound, benzisoxazole, represents a privileged structure in the realm of medicinal chemistry. nih.gov Benzisoxazoles are bicyclic aromatic compounds consisting of a benzene (B151609) ring fused to an isoxazole (B147169) ring. wikipedia.orgchemeurope.com This scaffold is a crucial building block in drug discovery, with numerous derivatives exhibiting a wide spectrum of pharmacological activities. nih.govchim.it The versatility of the benzisoxazole template allows it to serve as a molecular backbone for ligands that can bind potently and selectively to a range of biological targets. nih.gov

The significance of the benzisoxazole core is underscored by its presence in several commercially available pharmaceutical drugs. chemeurope.com Notable examples include the anticonvulsant zonisamide (B549257) and various antipsychotics like risperidone (B510) and paliperidone. nih.govwikipedia.orgchim.it The widespread application of these derivatives in treating various disorders has encouraged sustained research into the synthesis and functionalization of the benzisoxazole ring system. nih.gov Consequently, 3-Aminobenzo[d]isoxazole-5-carbonitrile (B8766421) is situated within this well-established and important class of heterocyclic compounds, representing a specific variation with potential for further chemical exploration.

Structural Features and Aromaticity Considerations

The chemical structure of 3-Aminobenzo[d]isoxazole-5-carbonitrile (B8766421) is defined by a 1,2-benzisoxazole (B1199462) core. wikipedia.org This core is functionalized with an amino group (-NH2) at the 3-position of the isoxazole (B147169) ring and a carbonitrile group (-C≡N) at the 5-position of the benzene (B151609) ring.

PropertyData
Molecular Formula C8H5N3O bldpharm.com
Molecular Weight 159.14 g/mol bldpharm.com
IUPAC Name 3-aminobenzo[d]isoxazole-5-carbonitrile
CAS Number 1820035-39-9 bldpharm.com

Significance in Heterocyclic Compound Research

Established Synthetic Routes

Established methods for the synthesis of the benzo[d]isoxazole core, which can be adapted for 3-Aminobenzo[d]isoxazole-5-carbonitrile, primarily rely on cyclization reactions and subsequent functional group manipulations.

The formation of the isoxazole (B147169) ring fused to the benzene (B151609) ring is the critical step in synthesizing the core structure.

One of the fundamental approaches to constructing the benzo[d]isoxazole ring system is through the intramolecular cyclization of an ortho-substituted benzene derivative. This strategy typically involves the reaction of a 2-halobenzonitrile with a hydroxylamine (B1172632) equivalent, leading to a nucleophilic aromatic substitution (SNAr) followed by ring closure.

To produce 3-Aminobenzo[d]isoxazole-5-carbonitrile, a suitable starting material would be 2-fluoro-4-cyanobenzonitrile. The fluorine atom at the 2-position is highly activated towards nucleophilic displacement. The synthesis proceeds via the reaction with a protected hydroxylamine, such as acetohydroxamic acid, which serves as a stable and effective N-protected hydroxylamine equivalent. researchgate.net In the presence of a base, the N-hydroxy group of the intermediate displaces the ortho-halogen, leading to the formation of the N-O bond and the closure of the isoxazole ring. A final deprotection step would then yield the 3-amino group.

Table 1: Representative Conditions for Ring Closure via Halogenated Precursor

Step Starting Material Reagents & Conditions Intermediate/Product Typical Yield
1 2-Fluoro-4-cyanobenzonitrile Acetohydroxamic acid, K₂CO₃, DMSO, 80°C N-(4-cyano-2-cyanophenyl)acetohydroxamic acid High
2 Intermediate from Step 1 HCl (aq), Reflux 3-Aminobenzo[d]isoxazole-5-carbonitrile Good

The 1,3-dipolar cycloaddition of nitrile oxides is a powerful and widely used method for constructing isoxazole rings. nih.govnih.gov For the synthesis of benzo[d]isoxazoles, this can be achieved through an intramolecular nitrile oxide cycloaddition (INOC). nih.govmdpi.com This process offers the advantage of forming two rings simultaneously in some cases and provides a high degree of control over the regiochemistry. mdpi.com

A viable synthetic route begins with a precursor molecule containing both a nitrile oxide (or its precursor) and a dipolarophile on adjacent positions of the benzene ring. For instance, an ortho-alkynyl benzaldoxime (B1666162) can be used. The aldoxime group is readily oxidized in situ to a highly reactive nitrile oxide. nih.gov This intermediate then undergoes a rapid intramolecular [3+2] cycloaddition with the neighboring alkyne to form the fused benzo[d]isoxazole ring system. The specific substituents (amino and carbonitrile) would need to be installed on the starting benzene ring or introduced later via functional group interconversion. Common methods for generating nitrile oxides from aldoximes include oxidation with reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite. nih.gov

Table 2: General Scheme for Intramolecular Nitrile Oxide Cycloaddition

Alternatively, an intermolecular cycloaddition between a nitrile oxide and a benzyne (B1209423) intermediate can also yield the benzo[d]isoxazole core. nih.govlookchem.com This approach involves the in situ generation of both highly reactive species, which then combine in a [3+2] manner. nih.gov

Often, it is more practical to synthesize a substituted benzo[d]isoxazole and then modify the functional groups to arrive at the desired 3-amino-5-carbonitrile structure. This approach allows for greater synthetic flexibility.

One common strategy is the reduction of a nitro group. The synthesis can start with a precursor like 2-fluoro-4-cyano-1-nitrobenzene. After the initial cyclization to form 3-nitrobenzo[d]isoxazole-5-carbonitrile, the nitro group at the 3-position can be selectively reduced to the desired amino group. Standard reduction conditions, such as catalytic hydrogenation (H₂/Pd-C) or using reducing metals like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media, are effective for this transformation.

Another key transformation is the introduction of the nitrile group. This can be achieved from a corresponding carboxylic acid or an aryl halide. For example, if 3-aminobenzo[d]isoxazole-5-carboxylic acid is synthesized, it can be converted to the primary amide, followed by dehydration using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the nitrile. Alternatively, a Sandmeyer reaction on a 5-amino-3-aminobenzo[d]isoxazole precursor could install the cyano group. More modern methods involve palladium-catalyzed cyanation of a 5-bromo or 5-triflate derivative of 3-aminobenzo[d]isoxazole using zinc cyanide or other cyanide sources.

A two-step procedure has been described for the synthesis of 3-aminoisoxazoles from readily available 3-bromoisoxazolines. nih.gov This involves a reaction with an amine, followed by an oxidation step to furnish the 3-aminoisoxazole (B106053) in high yield. nih.gov

Cyclization Reactions

Advanced and Emerging Synthetic Approaches

Modern synthetic chemistry focuses on developing more efficient, atom-economical, and environmentally benign methods, often through the use of catalysis.

Catalytic methods offer significant advantages by enabling reactions under milder conditions, improving yields, and enhancing selectivity. For the synthesis of benzo[d]isoxazoles, catalytic strategies are increasingly being explored.

Transition-metal catalysis is particularly relevant. For instance, copper- or palladium-catalyzed cyclization reactions can be employed to form the N-O bond of the isoxazole ring. An efficient method for synthesizing isoquinolones involves a KOtBu-promoted SNAr reaction of 2-halobenzonitriles with ketones, followed by a Lewis acid Cu(OAc)₂-catalyzed cyclization, which showcases the utility of catalysis in related heterocyclic syntheses. sci-hub.senih.gov Such principles can be adapted for benzoisoxazole formation.

Organocatalysis also presents a powerful, metal-free alternative. Enamine-triggered [3+2] cycloaddition reactions between aldehydes and N-hydroximidoyl chlorides can produce highly substituted isoxazoles. organic-chemistry.org This approach, catalyzed by a secondary amine like pyrrolidine, proceeds through enamine and nitrile oxide intermediates, offering a high-yielding and regioselective route under mild conditions. organic-chemistry.org While this method typically produces non-fused isoxazoles, its principles could be applied to intramolecular variants for the construction of the benzo[d]isoxazole system. Furthermore, three-component reactions catalyzed by entities like amine-functionalized cellulose (B213188) provide green and efficient pathways to isoxazole derivatives. mdpi.com

Table 3: Overview of Catalytic Approaches for Isoxazole Synthesis

Catalytic Strategy Catalyst Example Reaction Type Relevance to Target Compound
Transition Metal Catalysis Cu(OAc)₂ Intramolecular Cyclization Potential for catalyzing the ring closure of a 2-halophenyl precursor. sci-hub.senih.gov
Organocatalysis Pyrrolidine [3+2] Cycloaddition Enables metal-free formation of the isoxazole ring from simple precursors. organic-chemistry.org
Green Catalysis Amine-functionalized Cellulose Multi-component Reaction Offers an environmentally friendly approach to the isoxazole core. mdpi.com

Catalytic Strategies

Transition Metal-Catalyzed Processes (e.g., Copper(I)-catalyzed, Gold-catalyzed)

Transition metal catalysis offers powerful tools for the construction of heterocyclic rings. While specific examples for the direct synthesis of 3-Aminobenzo[d]isoxazole-5-carbonitrile are not extensively documented, related copper(I)-catalyzed syntheses of isoxazole derivatives are known. These reactions often proceed through cycloaddition pathways. For instance, copper(I) catalysts are effective in the synthesis of azoles. nih.gov The general approach for isoxazole synthesis often involves the reaction of an alkyne with a nitrile oxide, a reaction that can be facilitated by copper catalysts to control regioselectivity and improve yields.

Organocatalysis and Biocatalysis in Benzoisoxazole Synthesis

Organocatalysis has emerged as a complementary approach to metal-catalyzed reactions, often providing unique selectivity and avoiding toxic metal residues. Chiral phosphoric acids have been shown to be effective catalysts in the atroposelective arylation of 5-aminoisoxazoles with quinones, yielding axially chiral isoxazole-derived amino alcohols with high yields and excellent enantioselectivities. researchgate.net This highlights the potential of organocatalysis to control stereochemistry in isoxazole synthesis.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a growing field in organic synthesis due to its high selectivity and environmentally benign nature. While specific biocatalytic routes to 3-Aminobenzo[d]isoxazole-5-carbonitrile are still under exploration, enzymes such as transaminases are widely used in the synthesis of chiral amines, a key functional group in the target molecule. mdpi.com The integration of biocatalytic steps into the synthesis of benzoisoxazole precursors could offer a green and efficient alternative to traditional chemical methods.

Multicomponent Reaction (MCR) Strategies for Benzoisoxazole Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govresearchgate.netnih.gov This approach is particularly valuable for building molecular diversity. The synthesis of 5-amino-isoxazole-4-carbonitriles has been achieved through a multicomponent reaction of malononitrile, hydroxylamine hydrochloride, and various aldehydes. nih.govresearchgate.netnih.gov These reactions are often carried out in green solvents like glycerol, highlighting the sustainable nature of MCRs. nih.govresearchgate.netnih.gov While a direct MCR for 3-Aminobenzo[d]isoxazole-5-carbonitrile is not explicitly detailed, the principles of MCRs suggest that a suitable combination of starting materials could lead to the efficient construction of this scaffold. For example, three-component heterocyclizations involving 5-amino-3-methylisoxazole, salicylaldehyde, and N-aryl-3-oxobutanamides have been studied under various conditions, demonstrating the feasibility of MCRs for constructing complex isoxazole-containing systems. researchgate.net

Green Chemistry Principles in Synthesis (e.g., Microwave-Assisted, Ultrasound-Assisted, Ionic Liquid Media, Catalyst-Free Protocols)

The application of green chemistry principles is essential for developing sustainable synthetic processes. Several green techniques have been applied to the synthesis of isoxazole derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and cleaner products. abap.co.in This technique has been successfully used for the synthesis of various isoxazole derivatives, including 3-amino-5-methyl isoxazole Schiff bases and 3-[3-(2-hydroxyphenyl)-isoxazol-5-yl]-chromen-4-ones. zenodo.org The reaction times are often reduced from hours to minutes compared to conventional heating methods.

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can promote chemical reactions. orientjchem.org Ultrasound-assisted synthesis has been employed for the one-pot synthesis of 3,5-disubstituted isoxazoles and other carbonitrile-functionalized heterocycles, offering advantages such as reduced reaction times and increased yields. orientjchem.orgmdpi.compreprints.org

Ionic Liquid Media: Ionic liquids are considered green solvents due to their low vapor pressure and high thermal stability. They can also act as catalysts in some reactions. The synthesis of isoxazoline (B3343090) and isoxazol-5(4H)-one derivatives has been successfully carried out in ionic liquids, which can be recycled and reused. scielo.brresearchgate.netnih.gov

Catalyst-Free Protocols: The development of catalyst-free reactions is a key goal in green chemistry as it simplifies purification processes and reduces waste. While many isoxazole syntheses rely on catalysts, there is a growing interest in developing metal-free synthetic routes to avoid the cost, toxicity, and waste associated with metal catalysts. nih.gov

Chemo- and Regioselectivity in the Synthesis of 3-Aminobenzo[d]isoxazole-5-carbonitrile

Controlling chemo- and regioselectivity is a critical aspect of synthesizing highly functionalized molecules like 3-Aminobenzo[d]isoxazole-5-carbonitrile. In the context of isoxazole synthesis via [3+2] cycloaddition of nitrile oxides, the regioselectivity is a key consideration. The choice of reaction conditions, including the catalyst and solvent, can influence which regioisomer is formed. For instance, in the synthesis of 3,4,5-trisubstituted isoxazoles, reaction conditions were optimized to favor the desired isoxazole product over other potential side-products. nih.gov The inherent electronic and steric properties of the reacting partners also play a crucial role in determining the regiochemical outcome.

Optimization of Reaction Conditions and Yields in Synthetic Protocols

The optimization of reaction conditions is essential to maximize the yield and purity of the desired product. This involves systematically varying parameters such as temperature, reaction time, solvent, catalyst loading, and stoichiometry of reactants. For example, in the synthesis of 3,4,5-trisubstituted isoxazoles, various bases and solvents were screened to find the optimal conditions that provided the highest yield of the desired product. nih.gov Similarly, in the synthesis of isoxazol-5(4H)-ones, the reaction was optimized by evaluating different catalysts and their concentrations in an aqueous medium. A systematic approach to optimization is crucial for developing robust and scalable synthetic routes to 3-Aminobenzo[d]isoxazole-5-carbonitrile.

Below is a summary of reaction conditions for the synthesis of various isoxazole derivatives, which can serve as a starting point for the optimization of the synthesis of 3-Aminobenzo[d]isoxazole-5-carbonitrile.

Reaction TypeCatalyst/MediumKey ReactantsConditionsYield
Multicomponent Synthesis of 5-amino-isoxazole-4-carbonitrilesK2CO3/glycerolMalononitrile, Hydroxylamine hydrochloride, AldehydesRoom Temperature, 20-120 min70-94%
Synthesis of 3,4,5-trisubstituted isoxazolesDIPEAHydroximoyl chloride, 1,3-diketoneWater/Methanol, Room Temperature, 2hHigh
Microwave-Assisted Synthesis of Isoxazole Schiff BasesMicrowave (1300W)3-amino-5-methyl isoxazole, Salicylaldehydes30 sec90-95%
Ultrasound-Assisted Synthesis of 3,5-disubstituted isoxazolinesSDIC/WaterAromatic aldehydes, Hydroxylamine hydrochlorideSonication, 10 min, 25°C75-90%
Ionic Liquid-Catalyzed Synthesis of Isoxazol-5(4H)-ones1-methyl-3-carboxymethylimidazolium chlorideEthyl acetoacetate, Aromatic aldehyde, Hydroxylamine hydrochlorideWater, 80°C, 2h20-96%

Transformations Involving the Amino Group

The primary amino group at the 3-position of the benzo[d]isoxazole ring is a site of high nucleophilicity, making it susceptible to a range of reactions with electrophiles.

Alkylation, Acylation, and Arylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group readily participates in nucleophilic attack, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Alkylation: While specific examples of the direct alkylation of 3-Aminobenzo[d]isoxazole-5-carbonitrile are not extensively documented in publicly available literature, the general reactivity of amino-substituted heterocycles suggests that it would undergo alkylation with various alkylating agents. For instance, related benzisoxazolone systems can be N-alkylated under basic conditions using alkyl halides. nih.gov This suggests a similar approach could be applied to the amino group of 3-Aminobenzo[d]isoxazole-5-carbonitrile. The reaction would likely proceed via an SN2 mechanism, where the amino group displaces a halide or other suitable leaving group from an alkyl substrate. The use of a base would be crucial to deprotonate the amino group, increasing its nucleophilicity.

Acylation: The amino group of 3-Aminobenzo[d]isoxazole-5-carbonitrile is expected to react readily with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. This reaction is a standard transformation for aromatic amines. The acylation of related benzoxazole (B165842) systems has been reported, for instance, with benzoyl chlorides. researchgate.net The reaction typically proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide and a leaving group. In some cases, a base like triethylamine (B128534) may be used to neutralize the acid byproduct. hud.ac.uk

Arylation: Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-nitrogen bonds and can be employed for the arylation of amino-substituted heterocycles. nih.govrsc.orgnih.govbeilstein-journals.orgrsc.orgresearchgate.net While direct arylation of 3-Aminobenzo[d]isoxazole-5-carbonitrile is not specifically detailed, the arylation of similar azole compounds has been successfully achieved using aryl halides in the presence of a palladium catalyst and a suitable ligand. nih.govrsc.orgnih.gov The reaction mechanism typically involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, and subsequent reductive elimination to yield the N-arylated product and regenerate the catalyst.

Reaction TypeReagentsProduct Type
AlkylationAlkyl halides (e.g., R-X)Secondary or tertiary amine
AcylationAcyl chlorides (e.g., R-COCl), Acid anhydrides (e.g., (RCO)₂O)Amide
ArylationAryl halides (e.g., Ar-X), Pd catalyst, LigandN-Aryl amine

Condensation Reactions

The amino group of 3-Aminobenzo[d]isoxazole-5-carbonitrile can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). oup.commdpi.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. oup.commdpi.com Subsequent dehydration of the hemiaminal yields the imine. oup.com The reaction is generally reversible, and the position of the equilibrium can be influenced by the removal of water. oup.com The rate of imine formation is often optimal under mildly acidic conditions (pH ~5). libretexts.org

Transformations Involving the Carbonitrile Group

The carbonitrile (cyano) group at the 5-position is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic attack at the electrophilic carbon atom.

Nucleophilic Additions and Substitutions

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Additions: Strong nucleophiles, such as Grignard reagents (R-MgX), can add to the carbonitrile group. nih.govpressbooks.pubyoutube.comresearchgate.netlibretexts.org The initial addition of the Grignard reagent forms an imine anion, which upon hydrolysis, yields a ketone. youtube.com This provides a valuable method for the synthesis of ketones from nitriles. While specific examples with 3-Aminobenzo[d]isoxazole-5-carbonitrile are scarce, this is a general and reliable reaction for aromatic nitriles.

NucleophileIntermediateFinal Product (after hydrolysis)
Grignard Reagent (R-MgX)Imine anionKetone (Ar-CO-R)
Organolithium Reagent (R-Li)Imine anionKetone (Ar-CO-R)

Hydrolysis and Reduction Reactions

The carbonitrile group can be converted into other important functional groups through hydrolysis and reduction.

Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. wur.nl The reaction proceeds through an amide intermediate. In acidic hydrolysis, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon, which is then attacked by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting amide can be isolated under milder conditions, or the reaction can be driven to completion to form the carboxylic acid with more vigorous conditions.

Reduction: The carbonitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. Alternatively, partial reduction to an aldehyde can be achieved using milder reducing agents like diisobutylaluminium hydride (DIBAL-H), followed by hydrolysis of the intermediate imine.

Reactions of the Benzo[d]isoxazole Ring System

The benzo[d]isoxazole ring system is aromatic and relatively stable. acs.org However, its reactivity towards electrophilic and nucleophilic substitution is significantly influenced by the attached amino and carbonitrile groups.

Electrophilic Aromatic Substitution: The 3-amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.combyjus.comlibretexts.org Conversely, the 5-carbonitrile group is a deactivating group and a meta-director. In 3-Aminobenzo[d]isoxazole-5-carbonitrile, the powerful activating and directing effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 7). However, position 2 is part of the isoxazole ring, leaving positions 4 and 7 as the most probable sites for electrophilic attack.

Nucleophilic Aromatic Substitution: Aromatic rings are generally electron-rich and not susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups. oup.comchemistrysteps.comlibretexts.orgnih.govlibretexts.org The carbonitrile group at the 5-position does provide some activation for nucleophilic aromatic substitution (SNAr). oup.comlibretexts.orglibretexts.org For an SNAr reaction to occur, a good leaving group would need to be present on the ring, typically a halide, at a position ortho or para to the electron-withdrawing group. oup.comchemistrysteps.comlibretexts.org Therefore, if a suitable leaving group were present at the 4, 6, or 7-positions, nucleophilic substitution might be possible.

Ring Opening: The isoxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions. For instance, catalytic hydrogenation can lead to the cleavage of the N-O bond. Transition metal-catalyzed ring-opening of anthranils (2,1-benzisoxazoles) is a known process for the synthesis of other nitrogen-containing heterocycles. researchgate.net While the stability of the 1,2-benzisoxazole (B1199462) ring in the target molecule is relatively high, acs.org harsh reaction conditions or specific catalytic systems could potentially lead to ring transformations.

Reagent TypeProbable Site of ReactionProduct Type
Electrophile (e.g., Br₂, HNO₃/H₂SO₄)Positions 4 and 7Halogenated or nitrated derivative
Nucleophile (with a leaving group on the ring)Position ortho or para to the carbonitrile groupSubstituted derivative

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the benzene ring of 3-Aminobenzo[d]isoxazole-5-carbonitrile is governed by the combined electronic effects of the fused isoxazole ring and the nitrile substituent. The outcome of such reactions depends on the balance between activating and deactivating influences that direct the incoming electrophile to a specific position. wikipedia.orgmsu.edu

The key factors influencing the regioselectivity are:

The Fused Isoxazole Ring: The isoxazole moiety is generally considered an electron-withdrawing system. The nitrogen atom's lone pair is part of the aromatic sextet, and the electronegative oxygen atom withdraws electron density, deactivating the fused benzene ring towards electrophilic attack compared to benzene itself.

The 3-Amino Group: While part of the isoxazole ring, the exocyclic amino group can exert an influence. However, the primary directing effects come from substituents directly on the carbocyclic ring. In related heterocyclic systems, amino groups are potent activating ortho-, para-directors. youtube.com

The 5-Carbonitrile Group (-CN): The nitrile group is a strong electron-withdrawing group through both inductive and resonance effects. It is a powerful deactivating group and a meta-director. youtube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution.
PositionDirecting Influence from -CN group (at C-5)Predicted Outcome
C-4MetaFavored
C-6OrthoDisfavored
C-7MetaFavored

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

While the benzisoxazole core is often synthesized via [3+2] cycloaddition reactions, its participation as a reactant in such processes is less common. nih.govacs.orgnih.govthieme-connect.com The most plausible pathway for 3-Aminobenzo[d]isoxazole-5-carbonitrile to undergo a cycloaddition reaction would involve the transformation of one of its functional groups into a 1,3-dipole.

The 5-carbonitrile group is a suitable precursor for the in-situ generation of a nitrile oxide, a potent 1,3-dipole. This transformation can be achieved by converting the nitrile to an oxime, followed by oxidation. The resulting nitrile oxide can then react with a dipolarophile (such as an alkyne or an alkene) in a [3+2] cycloaddition to form a new five-membered heterocyclic ring. mdpi.comnanobioletters.comedu.krd

For example, if an internal alkyne (R-C≡C-R') is used as the dipolarophile, the reaction would yield a new, complex heterocyclic system where an isoxazole ring is appended to the C-5 position of the original benzisoxazole core. Intramolecular variants of this reaction are also powerful synthetic tools, capable of constructing polycyclic systems in a single step. mdpi.com

Table 2: Hypothetical [3+2] Cycloaddition Reaction Scheme.
StepDescriptionReactant/IntermediateProduct
1Generation of 1,3-DipoleBenzisoxazole-5-carbonitrileBenzisoxazole-5-nitrile oxide
2CycloadditionNitrile oxide + Alkyne5-(Isoxazol-yl)benzisoxazole derivative

Ring-Opening and Rearrangement Processes

The isoxazole ring is susceptible to cleavage under various conditions, including treatment with a base. For benzo[d]isoxazole derivatives, base-promoted ring-opening is a known transformation that typically leads to the formation of 2-hydroxybenzonitrile (B42573) derivatives. beilstein-journals.orgnih.gov This type of reaction involves the cleavage of the weak N-O bond of the isoxazole ring.

In the case of 3-Aminobenzo[d]isoxazole-5-carbonitrile, treatment with a base like potassium carbonate could initiate a ring-opening process. nih.gov The mechanism would likely involve the deprotonation of the 3-amino group, followed by cleavage of the N-O bond to generate a phenoxide intermediate, which upon protonation during workup would yield a substituted 2-amino-6-hydroxybenzonitrile.

Furthermore, certain substituted isoxazoles can undergo the Boulton–Katritzky rearrangement, a thermal or base-catalyzed process that involves the recyclization of the isoxazole into a new heterocyclic system. researchgate.netrsc.orgnih.govresearchgate.net For 3-aminoisoxazole derivatives, this can lead to the formation of triazole or other ring systems depending on the substituents and reaction conditions. rsc.org While not specifically documented for this molecule, the presence of the 3-amino group suggests that such rearrangement pathways could be accessible under appropriate thermal or catalytic conditions.

Structural Characterization and Spectroscopic Analysis

X-ray Diffraction Studies

Single Crystal X-ray Diffraction Analysis

Therefore, the creation of a thorough and data-rich article strictly focusing on the structural characterization of 3-Aminobenzo[c]isoxazole-5-carbonitrile cannot be completed at this time.

Powder X-ray Diffraction for Polymorphic Studies

There is currently no publicly available research detailing the use of Powder X-ray Diffraction (PXRD) for the investigation of polymorphism in this compound. Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. PXRD is a primary analytical technique used to identify and characterize these different polymorphic forms, as each form produces a unique diffraction pattern. However, without experimental data, a discussion on the polymorphic characteristics of this specific compound cannot be provided.

Analysis of Molecular Conformation, Supramolecular Aggregation, and Intermolecular Interactions

A definitive analysis of the molecular conformation, supramolecular aggregation, and specific intermolecular interactions, such as hydrogen bonding and π-stacking, for this compound is not possible without crystallographic data, which appear to be unpublished.

Molecular Conformation: This describes the three-dimensional arrangement of atoms in a molecule. For this compound, this would include the planarity of the fused ring system and the orientation of the amino and carbonitrile functional groups.

Supramolecular Aggregation: This pertains to how individual molecules arrange themselves in the solid state to form a crystal lattice. This organization is governed by various non-covalent intermolecular forces.

Intermolecular Interactions: The stability of the crystal structure is determined by interactions between molecules. For this compound, potential interactions would include:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom of the carbonitrile group (-C≡N) and the nitrogen and oxygen atoms of the isoxazole (B147169) ring could act as acceptors.

π-Stacking: The aromatic benzo[c]isoxazole core could participate in π-π stacking interactions, where the electron clouds of adjacent aromatic rings align, contributing to crystal stability.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a molecule. Based on the principles of quantum mechanics, these methods can predict geometries, energy levels, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of many-body systems. It is particularly effective for calculating the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. DFT studies can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of these orbitals, and the resulting band gap. These parameters are crucial for understanding a molecule's reactivity, kinetic stability, and optical and electronic properties. researchgate.net

A detailed search of scientific literature did not yield specific DFT studies conducted on 3-Aminobenzo[c]isoxazole-5-carbonitrile to provide data on its specific electronic structure or molecular orbitals.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), provide highly accurate solutions to the Schrödinger equation. They are used to calculate a wide range of electronic properties, including ionization potentials, electron affinities, and dipole moments, offering a rigorous theoretical understanding of a molecule's behavior.

Specific ab initio calculations detailing the electronic properties of this compound are not available in the reviewed scientific literature.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Computational methods are used to calculate the potential energy of these different conformers, allowing for the identification of the most stable, low-energy structures. By mapping the energy as a function of bond rotations, an energy landscape can be generated, which is essential for understanding the molecule's flexibility, preferred shapes, and how it might interact with biological targets.

A comprehensive search of published research did not locate any studies focused on the conformational analysis or energy landscapes of this compound.

Computational chemistry is a vital tool for elucidating chemical reaction mechanisms. Reaction pathway analysis involves modeling the geometric and energetic changes as reactants are converted into products. A key aspect of this is the identification and characterization of transition states—the highest energy point along a reaction coordinate. By modeling these transient structures, chemists can calculate activation energies, which are fundamental to predicting reaction rates and understanding mechanistic pathways.

No specific studies on reaction pathway analysis or transition state modeling involving this compound were identified in the scientific literature.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. nih.gov It provides a dynamic view of molecular behavior, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules like proteins and nucleic acids. nih.gov MD simulations are particularly useful for understanding how a ligand binds to a receptor, the stability of the resulting complex, and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that govern the interaction. nih.govnih.gov

Despite the utility of this technique, the scientific literature search did not yield any specific molecular dynamics simulation studies performed on this compound.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com By developing mathematical models based on molecular descriptors (e.g., physicochemical, electronic, or topological properties), QSAR can predict the activity of new, untested compounds. mdpi.comacs.org These theoretical investigations are instrumental in drug discovery for optimizing lead compounds and designing molecules with enhanced potency and selectivity. nih.govacs.org

A review of the available literature indicates that no specific QSAR models or theoretical investigations have been published for a series of compounds that includes this compound.

Synthesis and Characterization of Derivatives and Analogs of 3 Aminobenzo D Isoxazole 5 Carbonitrile

Design and Synthesis of Functionalized Analogs

The design of functionalized analogs of a core scaffold like 3-aminobenzo[d]isoxazole-5-carbonitrile (B8766421) would typically involve the modification of its key functional groups: the amino group at the 3-position and the carbonitrile group at the 5-position. The aromatic ring also presents opportunities for substitution.

Synthetic strategies for isoxazole (B147169) and its derivatives are well-documented and often involve cycloaddition reactions. researchgate.net For instance, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a common method for constructing the isoxazole ring. researchgate.net The synthesis of 3,5-disubstituted isoxazoles can be achieved through various routes, including the reaction of β-diketones with hydroxylamine (B1172632). nih.gov

While specific synthetic routes for 3-Aminobenzo[d]isoxazole-5-carbonitrile are not detailed in available literature, the general synthesis of 3-amino-substituted isoxazoles can be approached through methods like the cyclization of α,β-unsaturated oximes or the reaction of hydroxylamine with β-ketonitriles.

Functionalization of the amino group could be achieved through standard reactions such as acylation, alkylation, or sulfonylation to introduce a variety of substituents. The carbonitrile group could be hydrolyzed to a carboxylic acid or a carboxamide, or it could be reduced to an amine, providing further points for diversification.

Structure-Reactivity and Structure-Property Relationships in Derivatives

The relationship between the structure of benzo[d]isoxazole derivatives and their chemical reactivity and physical properties is a key area of investigation in the broader field. The electronic nature of substituents on the benzene (B151609) ring can significantly influence the reactivity of the isoxazole ring system. Electron-withdrawing groups, for example, can affect the electron density of the heterocyclic ring, influencing its susceptibility to nucleophilic or electrophilic attack.

The properties of derivatives, such as solubility, lipophilicity, and crystal packing, are also heavily influenced by the nature of the appended functional groups. For instance, the introduction of polar groups can enhance aqueous solubility, a critical factor for potential pharmaceutical applications.

A systematic study of these relationships for a series of analogs would typically involve the synthesis of a library of compounds with diverse substituents and the subsequent evaluation of their physicochemical properties. However, no such specific studies have been published for 3-Aminobenzo[d]isoxazole-5-carbonitrile.

Libraries and Diversity-Oriented Synthesis Based on the Benzoisoxazole Core

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules to explore broad areas of chemical space. cam.ac.ukcam.ac.uk This approach is particularly valuable in drug discovery for identifying novel bioactive compounds. The benzoisoxazole scaffold is a suitable candidate for DOS due to its synthetic tractability and its presence in numerous biologically active molecules. nih.gov

A DOS approach based on the 3-aminobenzo[d]isoxazole-5-carbonitrile core would involve the development of a branching synthetic pathway that allows for the introduction of diversity at multiple positions of the molecule. This could involve varying the substituents on the aromatic ring, modifying the amino and carbonitrile groups, and even altering the core structure itself. The goal is to generate a library of compounds with significant skeletal and appendage diversity.

Combinatorial chemistry techniques, often performed on a solid phase, can be employed to efficiently generate large libraries of isoxazole-based compounds. nih.govnih.gov For example, a solid-phase synthesis could start with the attachment of a suitable building block to a resin, followed by a series of reactions to construct and functionalize the benzoisoxazole core. This approach allows for the rapid synthesis and screening of a large number of compounds.

While the principles of DOS and combinatorial chemistry are applicable to the benzoisoxazole core, there are no specific reports of their application to generate libraries based on 3-Aminobenzo[d]isoxazole-5-carbonitrile.

Advanced Applications and Research Directions

Utility as Versatile Synthetic Building Blocks in Organic Synthesis

The benzisoxazole moiety is recognized as a valuable building block in organic synthesis due to its inherent reactivity and the ability to introduce a variety of functional groups. While specific documented examples detailing the synthetic utility of 3-Aminobenzo[c]isoxazole-5-carbonitrile are not extensively available in publicly accessible literature, the chemical nature of its functional groups—an amine and a nitrile group on the benzoisoxazole core—suggests its potential in a range of chemical transformations.

The amino group can act as a nucleophile or be diazotized to introduce other functionalities. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization. These reactive sites allow for the construction of more complex molecular architectures, making it a potentially valuable intermediate in the synthesis of diverse heterocyclic systems. The broader class of benzisoxazole derivatives is utilized in the preparation of various functional materials for synthetic chemistry. nih.gov

Exploration in Materials Science for Advanced Applications (e.g., Electronic or Optical Characteristics)

The application of heterocyclic compounds in materials science, particularly in the development of organic materials with specific electronic or optical properties, is a burgeoning area of research. While there is a lack of specific studies on the electronic or optical characteristics of this compound, the general class of benzoxazole (B165842) derivatives has been explored for such applications. Benzotriazole derivatives, a related class of heterocyclic compounds, are utilized as UV stabilizers in polymers due to their ability to absorb ultraviolet light. gsconlinepress.com This suggests that the aromatic and heterocyclic nature of the benzisoxazole core could potentially impart properties relevant to materials science. Further research is required to investigate the potential of this compound and its derivatives in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of advanced polymers.

Role as Chemical Scaffolds in Medicinal Chemistry Research

The benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This has led to the development of numerous benzisoxazole-containing compounds with a wide range of pharmacological activities, including antidepressant, anti-inflammatory, antipsychotic, and anticonvulsant effects. nih.govresearchgate.net

The structural backbone of this compound provides a rigid and planar scaffold that can be readily functionalized to create libraries of novel compounds for biological screening. The amino and nitrile groups serve as handles for the attachment of various side chains and pharmacophoric groups, allowing for the systematic exploration of the chemical space around the benzisoxazole core. For instance, a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives were synthesized and showed significant anticonvulsant activity in animal models. nih.gov The synthesis of such derivatives highlights the potential of the benzisoxazole scaffold in generating novel therapeutic agents.

Table 1: Examples of Bioactive Benzisoxazole Derivatives

Compound NameBiological ActivityReference
Zonisamide (B549257)Anticonvulsant nih.gov
Risperidone (B510)Antipsychotic nih.gov
3-(Sulfamoylmethyl)-1,2-benzisoxazoleAnticonvulsant nih.gov
Benzisoxazole derivatives with methyl and methoxy (B1213986) substituentsAntioxidant nih.gov
Benzisoxazole derivatives with nitro groupAnti-inflammatory nih.gov

This table is for illustrative purposes and showcases the diversity of biological activities associated with the broader class of benzisoxazole derivatives, as specific data for this compound derivatives is limited in the provided search results.

The development of new drugs relies heavily on understanding the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship, SAR). For benzisoxazole derivatives, SAR studies have provided insights into the structural requirements for various pharmacological effects. For example, in a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, the introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase both anticonvulsant activity and neurotoxicity. nih.gov Such studies are crucial for optimizing lead compounds to enhance their therapeutic efficacy and minimize adverse effects. While specific SAR studies for derivatives of this compound are not detailed in the available literature, it represents a promising scaffold for such investigations.

Potential in Agricultural Chemistry Research

The search for new and effective agrochemicals is a continuous effort to address the challenges of crop protection and food security. Heterocyclic compounds, including benzoxazoles and benzisoxazoles, have shown a broad spectrum of biological activities relevant to agriculture, such as herbicidal, fungicidal, and antiviral properties. mdpi.comnih.gov A systematic review of benzoxazole and benzothiazole (B30560) derivatives has highlighted their importance in the discovery of new agrochemicals over the past two decades. mdpi.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.